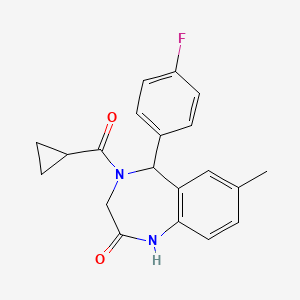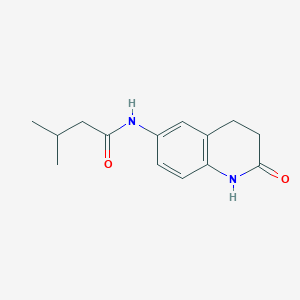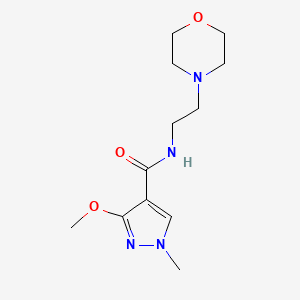
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been studied extensively. The compound has been found to bind to the active site of its target proteins and inhibit their activity. It achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. The compound also undergoes conformational changes upon binding, which further stabilizes the interaction.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting carbonic anhydrase IX. Additionally, the compound has been reported to have anxiolytic and antidepressant effects by modulating the activity of GABA-A and serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against its target proteins, which makes it a valuable tool for studying their functions. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for anticancer drug development. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in some assays. Another limitation is its potential toxicity, which needs to be carefully evaluated before use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide. One direction is to explore its activity against other targets such as protein phosphatases and transcription factors. Another direction is to investigate its potential as an anticancer drug in preclinical and clinical studies. Additionally, the compound can be modified to improve its solubility and reduce its toxicity. Finally, the compound can be used as a tool to study the functions of its target proteins in various biological processes.
Synthesemethoden
The synthesis of 2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 2-bromo-5-fluoro-4-carboxypyridine with 5-fluoro-1-methylbenzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 60-80°C for several hours. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been found to have potential applications in drug discovery and development. It has been studied for its activity against various targets such as protein kinases, enzymes, and receptors. The compound has been reported to inhibit the activity of several protein kinases such as CDK1, CDK2, and CDK9, which are involved in cell cycle regulation and transcription. It has also been shown to inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, the compound has been found to have activity against several receptors such as GABA-A, 5-HT1A, and 5-HT2A, which are involved in neurotransmission.
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N4O/c1-21-11-3-2-7(16)4-10(11)19-14(21)20-13(22)8-5-12(15)18-6-9(8)17/h2-6H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBMVYFVPNNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3=CC(=NC=C3F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidine-5-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2655322.png)
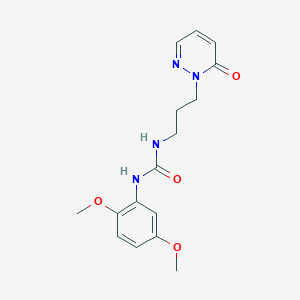
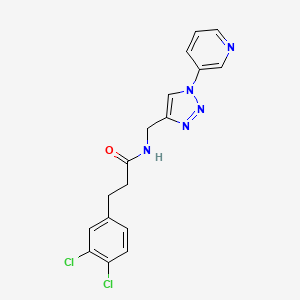
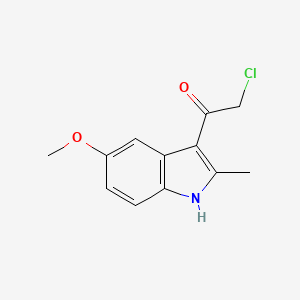

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)
